molecular formula C7H6INO3 B2980308 Methyl 5-hydroxy-6-iodopicolinate CAS No. 1255098-43-1

Methyl 5-hydroxy-6-iodopicolinate

Cat. No.: B2980308
CAS No.: 1255098-43-1
M. Wt: 279.033
InChI Key: HZDLQMATQQHPQS-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-6-iodopicolinate is an organic compound with the molecular formula C7H6INO3 It is a derivative of picolinic acid, featuring a hydroxyl group at the 5-position and an iodine atom at the 6-position

Scientific Research Applications

Methyl 5-hydroxy-6-iodopicolinate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Future Directions

The future directions for research on “Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate” could include exploring its potential biological activities, studying its chemical reactions, and developing methods for its synthesis. Given the interest in similar compounds, such as indole derivatives , it’s possible that “Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate” could also have interesting properties worth investigating.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-6-iodopicolinate typically involves the iodination of methyl 5-hydroxy-2-picolinate. This can be achieved through the reaction of the precursor with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective introduction of the iodine atom at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-6-iodopicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the hydroxyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include deiodinated compounds or modified alcohols.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-6-iodopicolinate involves its interaction with specific molecular targets. The hydroxyl and iodine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its full potential and applications.

Comparison with Similar Compounds

    Methyl 5-hydroxy-2-picolinate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Methyl 6-iodopicolinate: Lacks the hydroxyl group, affecting its solubility and reactivity.

    Methyl 5-iodopicolinate: Lacks the hydroxyl group, influencing its chemical behavior and applications.

Uniqueness: Methyl 5-hydroxy-6-iodopicolinate stands out due to the presence of both hydroxyl and iodine groups, which confer unique reactivity and versatility. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 5-hydroxy-6-iodopyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDLQMATQQHPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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